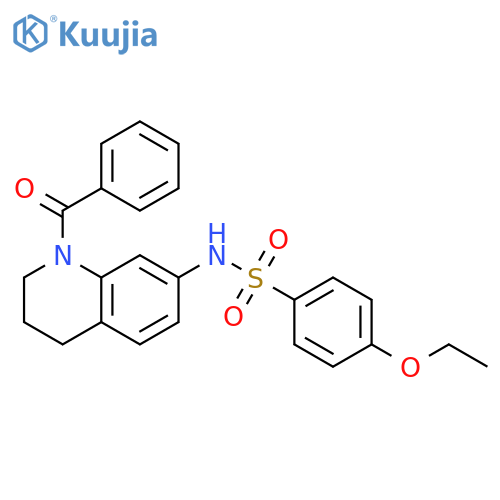

Cas no 946221-15-4 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide)

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethoxybenzenesulfonamide

- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide

-

- インチ: 1S/C24H24N2O4S/c1-2-30-21-12-14-22(15-13-21)31(28,29)25-20-11-10-18-9-6-16-26(23(18)17-20)24(27)19-7-4-3-5-8-19/h3-5,7-8,10-15,17,25H,2,6,9,16H2,1H3

- InChIKey: WALCOUFZACWSJU-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2=CC3=C(C=C2)CCCN3C(=O)C2=CC=CC=C2)(=O)=O)=CC=C(OCC)C=C1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2050-0283-50mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide |

946221-15-4 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F2050-0283-20mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide |

946221-15-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F2050-0283-3mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide |

946221-15-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2050-0283-5μmol |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide |

946221-15-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2050-0283-20μmol |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide |

946221-15-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2050-0283-4mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide |

946221-15-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F2050-0283-25mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide |

946221-15-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F2050-0283-75mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide |

946221-15-4 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F2050-0283-100mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide |

946221-15-4 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F2050-0283-10mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide |

946221-15-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide 関連文献

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004

-

9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamideに関する追加情報

Research Briefing on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide (CAS: 946221-15-4)

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide (CAS: 946221-15-4) is a novel small-molecule compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique sulfonamide and tetrahydroquinoline scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have explored its pharmacological properties, mechanism of action, and potential clinical applications, making it a subject of significant interest for researchers in drug discovery and development.

The synthesis and structural characterization of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide have been detailed in several recent publications. The compound's structure-activity relationship (SAR) has been investigated to optimize its binding affinity and selectivity toward specific biological targets. Notably, its sulfonamide moiety has been implicated in interactions with key amino acid residues in target proteins, enhancing its inhibitory effects. Computational modeling and X-ray crystallography studies have provided insights into the molecular basis of its activity, further validating its potential as a lead compound.

Recent in vitro and in vivo studies have demonstrated the compound's efficacy in modulating pathways associated with inflammation, cancer, and neurodegenerative diseases. For instance, it has been shown to inhibit the activity of specific kinases and proteases involved in tumor progression, suggesting its utility as an anticancer agent. Additionally, its ability to cross the blood-brain barrier (BBB) has sparked interest in its application for central nervous system (CNS) disorders. Preclinical data indicate favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are critical for further development.

Despite these promising findings, challenges remain in the clinical translation of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide. Issues such as off-target effects, potential toxicity, and the need for further optimization of its pharmacodynamic properties must be addressed. Ongoing research aims to refine the compound's design through medicinal chemistry approaches, including the introduction of substituents to enhance selectivity and reduce adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression toward clinical trials.

In conclusion, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide represents a promising candidate in the field of drug discovery. Its unique chemical structure and demonstrated biological activities highlight its potential as a therapeutic agent for various diseases. Continued research and development efforts will be essential to fully realize its clinical potential and address existing challenges. This briefing underscores the importance of interdisciplinary collaboration and innovative approaches in advancing this compound toward therapeutic applications.

946221-15-4 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide) 関連製品

- 2229428-81-1(N-(2-chloro-3,6-difluorophenyl)methyl-N-methylhydroxylamine)

- 5471-85-2(2-Bromo-4-ethynyl-1,3,5-trimethylbenzene)

- 1806879-22-0(Methyl 3-(difluoromethyl)-2-hydroxy-5-methylpyridine-6-acetate)

- 1044135-16-1(4-(Aminosulfonyl)-N-cyclopropylbenzamide)

- 1904065-73-1(3-(3-methyloxetan-3-yl)propanenitrile)

- 77532-95-7(5-Chloro-2-cyanocinnamic acid)

- 2248409-37-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoate)

- 1213617-04-9((1R)-1-(2,5-dimethylthiophen-3-yl)ethan-1-amine)

- 2680832-65-7(4-bromo-2-acetamido-1H-1,3-benzodiazole-6-carboxylic acid)

- 18515-04-3(Phenol, 2-(1,1-dimethylethyl)-6-nitro-)